2-Bromo-2'-deoxyadenosine
Overview
Description
2-Bromo-2’-deoxyadenosine is a halogenated nucleoside analogue. It is a derivative of deoxyadenosine, where a bromine atom replaces the hydrogen atom at the second position of the adenine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-deoxyadenosine typically involves the bromination of 2’-deoxyadenosine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-Bromo-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or ammonia. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or water at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 2-azido-2’-deoxyadenosine, while reduction with sodium borohydride can lead to the formation of 2’-deoxyadenosine .
Scientific Research Applications
2-Bromo-2’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
2-Bromo-2’-deoxyadenosine exerts its effects primarily by inhibiting adenosine deaminase, an enzyme involved in purine metabolism. This inhibition leads to the accumulation of deoxyadenosine triphosphate (dATP), which interferes with DNA synthesis and repair, ultimately causing cell death. The compound’s cytotoxicity is particularly effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2’-deoxyadenosine (Cladribine): Another halogenated nucleoside analogue with similar cytotoxic properties.
2-Fluoro-2’-deoxyadenosine: A fluorinated analogue with distinct chemical and biological properties.
Uniqueness
2-Bromo-2’-deoxyadenosine is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to other halogenated analogues. Its resistance to adenosine deaminase and prolonged effect on cell metabolism make it particularly valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
5-(6-amino-2-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDKYWTWCPKLJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Br)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008691 | |
Record name | 2-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89178-21-2 | |
Record name | NSC341936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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